3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide 3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 626228-06-6
VCID: VC21486905
InChI: InChI=1S/C21H19ClF3N3OS/c22-12-8-5-6-10-14(12)27-19(29)18-17(26)15-16(21(23,24)25)11-7-3-1-2-4-9-13(11)28-20(15)30-18/h5-6,8,10H,1-4,7,9,26H2,(H,27,29)
SMILES: C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(F)(F)F
Molecular Formula: C21H19ClF3N3OS
Molecular Weight: 453.9g/mol

3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

CAS No.: 626228-06-6

Cat. No.: VC21486905

Molecular Formula: C21H19ClF3N3OS

Molecular Weight: 453.9g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide - 626228-06-6

Specification

CAS No. 626228-06-6
Molecular Formula C21H19ClF3N3OS
Molecular Weight 453.9g/mol
IUPAC Name 6-amino-N-(2-chlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxamide
Standard InChI InChI=1S/C21H19ClF3N3OS/c22-12-8-5-6-10-14(12)27-19(29)18-17(26)15-16(21(23,24)25)11-7-3-1-2-4-9-13(11)28-20(15)30-18/h5-6,8,10H,1-4,7,9,26H2,(H,27,29)
Standard InChI Key HGMOWZRMOXOJKP-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(F)(F)F
Canonical SMILES C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(F)(F)F

Introduction

Chemical Identity and Properties

Nomenclature and Identification

The compound under investigation is formally identified as 3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. It belongs to a class of heterocyclic compounds with a complex ring system. The compound has been assigned the CAS Registry Number 626228-06-6, which serves as a unique identifier in chemical databases and literature . The IUPAC name for this compound is 6-amino-N-(2-chlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxamide, which describes its chemical structure according to international nomenclature standards. This naming system highlights the tricyclic nature of the compound with specific numbering for its atoms and bonds. The compound is also indexed in the PubChem database with the compound ID 2030250, providing another standardized reference point for identification.

Molecular Structure and Characteristics

The molecular structure of the compound reveals a complex arrangement of atoms and functional groups. It has a molecular formula of C21H19ClF3N3OS, indicating the presence of 21 carbon atoms, 19 hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom . The molecular weight of the compound is approximately 453.91 g/mol, which places it in the mid-range for drug-like molecules . The structure features a fused ring system including a thieno[3,2-e]pyridine core with a hexahydrocycloocta moiety, along with several functional groups including an amino group, a trifluoromethyl group, and a 2-chlorophenyl carboxamide moiety.

The compound's structural identifiers include standard notations used in chemical databases:

  • Standard InChI: InChI=1S/C21H19ClF3N3OS/c22-12-8-5-6-10-14(12)27-19(29)18-17(26)15-16(21(23,24)25)11-7-3-1-2-4-9-13(11)28-20(15)30-18/h5-6,8,10H,1-4,7,9,26H2,(H,27,29)

  • Standard InChIKey: HGMOWZRMOXOJKP-UHFFFAOYSA-N

  • SMILES: C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(F)(F)F

Physical and Chemical Properties

The physical and chemical properties of 3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can be inferred from its structure, though specific experimental data is limited in the available literature. The compound contains several functional groups that influence its properties:

  • The presence of a trifluoromethyl group typically enhances lipophilicity and metabolic stability, characteristics valuable in drug design

  • The amino group serves as a hydrogen bond donor, potentially improving water solubility and target binding

  • The carboxamide linkage provides both hydrogen bond donor and acceptor capabilities, important for molecular recognition

  • The 2-chlorophenyl moiety contributes to lipophilicity and may play a role in specific binding interactions

  • The fused ring system creates a rigid scaffold that could influence receptor binding specificity

Table 1: Key Physical and Chemical Properties

PropertyValue/CharacteristicSource
Molecular FormulaC21H19ClF3N3OS
Molecular Weight453.91 g/mol
Physical StateNot specified (likely a solid)-
SolubilityNot specified (likely limited water solubility due to multiple aromatic rings)-
LogPNot specified (expected to be >3 due to structure)-
pKaNot specified-
Melting PointNot specified-
CAS Number626228-06-6
PubChem ID2030250

Synthesis and Preparation Methods

Laboratory Preparation Techniques

Laboratory preparation of this compound would require careful control of reaction conditions and purification steps. Common techniques that would likely be employed include:

  • Inert atmosphere conditions (e.g., nitrogen or argon) for moisture-sensitive steps

  • Low-temperature reactions for selective transformations

  • Chromatographic purification methods to isolate the desired compound

  • Spectroscopic analysis (NMR, MS, IR) to confirm structural identity

  • Recrystallization or other purification methods to ensure high purity

Pharmacological and Biological Activities

SupplierLocationAdvantage ScoreContact InformationProduct Catalog Size
Key Organics Limited/Bionet ResearchUnited Kingdom50enquiries@keyorganics.ltd.uk6663 products
SpecsThe Netherlands70info@specs.net6833 products
Ryan Scientific, Inc.United States60ryan.reichlyn@ryansci.com6439 products

This data, extracted from search result , provides a comparative basis for researchers seeking to source this compound. The "Advantage Score" appears to be a metric related to the supplier's relative strengths, with Specs showing the highest score among the listed suppliers. The catalog sizes indicate that these are established suppliers with substantial product offerings in the research chemical space.

Current Research and Future Directions

Promising Areas for Future Investigation

Given the structural features of this compound, several promising research directions could be pursued:

  • Comprehensive pharmacological profiling to identify potential therapeutic targets

  • Structure-activity relationship studies through synthesis and testing of structural analogs

  • Investigation of physicochemical properties to better understand its behavior in biological systems

  • Exploration of potential applications in areas such as:

    • Enzyme inhibition studies

    • Receptor binding assays

    • Cell-based phenotypic screening

    • Fragment-based drug discovery

The compound's unique structure containing multiple pharmacophores suggests it could serve as a valuable starting point for medicinal chemistry efforts. According to the search results, "compounds with similar structures are often investigated for their potential in drug development due to their ability to interact with biological targets". This indicates that future research could focus on exploring these interactions to discover novel therapeutic applications.

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